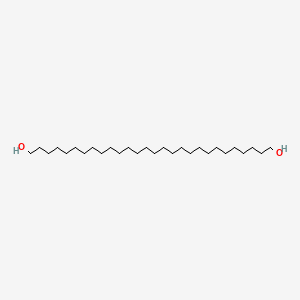
1,28-Octacosanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,28-Octacosanediol is a long-chain aliphatic alcohol, specifically a fatty alcohol, consisting of 28 carbon atoms with hydroxyl groups at both ends of the chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,28-Octacosanediol can be synthesized through various methods, including the reduction of corresponding fatty acids or esters. One common synthetic route involves the reduction of octacosanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of octacosanoic acid or its derivatives. This process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,28-Octacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Octacosanoic acid or octacosanal.
Reduction: Octacosane.
Substitution: Octacosanyl chloride or octacosanyl bromide.
Scientific Research Applications
1,28-Octacosanediol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other long-chain compounds and polymers.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties
Mechanism of Action
The mechanism of action of 1,28-Octacosanediol involves its interaction with cell membranes, where it can integrate into the lipid bilayer due to its long hydrophobic chain. This integration can affect membrane fluidity and permeability, influencing various cellular processes. Additionally, its hydroxyl groups can participate in hydrogen bonding, further stabilizing membrane structures .
Comparison with Similar Compounds
Similar Compounds
1-Octacosanol: A similar long-chain fatty alcohol with a single hydroxyl group at one end.
1,30-Triacontanediol: Another long-chain diol with 30 carbon atoms and hydroxyl groups at both ends.
1,26-Hexacosanediol: A shorter-chain diol with 26 carbon atoms and hydroxyl groups at both ends
Uniqueness
1,28-Octacosanediol is unique due to its specific chain length and the presence of hydroxyl groups at both ends, which confer distinct physical and chemical properties. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Properties
CAS No. |
5848-11-3 |
|---|---|
Molecular Formula |
C28H58O2 |
Molecular Weight |
426.8 g/mol |
IUPAC Name |
octacosane-1,28-diol |
InChI |
InChI=1S/C28H58O2/c29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30/h29-30H,1-28H2 |
InChI Key |
MOGIDESHHYPDTP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCCCCO)CCCCCCCCCCCCCO |
melting_point |
112.2 - 112.3 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















